1-Aminopyridin-2(1h)-one

Description

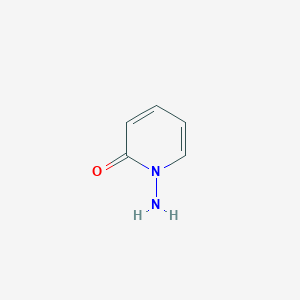

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-aminopyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-7-4-2-1-3-5(7)8/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADBQNNRRQRIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54931-11-2 | |

| Record name | 1-amino-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations

Quantum Chemical Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Through DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can determine key structural parameters including bond lengths and bond angles. acs.org

While specific optimized geometry data for 1-Aminopyridin-2(1h)-one is scarce, studies on analogous compounds like 2-aminopyridine (B139424) provide valuable reference points. For instance, DFT calculations on 2-aminopyridine have been used to model its structure and the geometry of its complexes. acs.orgresearchgate.net These theoretical models are often validated by comparing the calculated parameters with experimental data obtained from techniques like X-ray crystallography. In coordination complexes involving aminopyridine ligands, DFT has been used to calculate the bond distances and angles between a central metal atom and the nitrogen atoms of the ligand. nih.gov This foundational data is crucial for understanding how the molecule arranges itself in space and interacts with other chemical species.

Table 1: Representative Calculated Structural Parameters for Aminopyridine-Related Compounds This table presents data for related compounds to illustrate typical DFT-calculated values.

| Compound | Method/Basis Set | Bond | Calculated Length (Å) |

|---|---|---|---|

| 2-Aminopyridine | B3LYP/6-311++G(d,p) | C-N (amino) | ~1.38 |

| 2-Aminopyridine | B3LYP/6-311++G(d,p) | C-N (ring) | ~1.34 |

| [Cu(3-aminopyridine)₂(NCS)₂] | DFT | Cu-N (pyridine) | ~2.03 |

Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger energy gap generally implies higher stability and lower chemical reactivity. researchgate.net

For various aminopyridine derivatives, FMO analysis has shown that the distribution of these orbitals is key to understanding charge transfer processes. researchgate.net The HOMO is often located on the electron-rich parts of the molecule, such as the amino group and the pyridine (B92270) ring, while the LUMO may be distributed across the heterocyclic system. A negative HOMO energy value is indicative of molecular stability. researchgate.net

Table 2: Representative FMO Parameters for a Modified Polystyrene with a 2-Amino Pyridine Derivative Illustrative data from a theoretical study to show typical FMO energy values.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.231 |

| ELUMO | -4.846 |

| Energy Gap (ΔE) | 2.385 |

Source: Adapted from theoretical studies on 2-amino pyridine derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative electrostatic potential, typically colored red, indicate a surplus of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net

For heterocyclic systems like aminopyridines, MEP maps reveal that electronegative atoms such as oxygen and nitrogen create regions of high electron density (red or yellow). researchgate.net In this compound, the carbonyl oxygen (C=O) and the ring nitrogen would be expected to be strong nucleophilic sites, while the hydrogen atoms of the amino group (NH₂) would exhibit positive potential, making them potential sites for hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing the underlying orbital interactions that contribute to its stability. This method examines intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction and greater molecular stabilization. researchgate.netjocpr.com

In aminopyridine derivatives, NBO analysis confirms significant delocalization between the lone pair electrons of the nitrogen and oxygen atoms and the π* anti-bonding orbitals of the pyridine ring. These n → π* and π → π* interactions are crucial for the stability of the aromatic system. NBO calculations also provide natural population analysis (NPA) charges, which describe the electron distribution among the atoms, further clarifying the molecule's electronic structure. jocpr.com

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. The resulting theoretical spectrum (e.g., FT-IR, FT-Raman) can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. Theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of a gaseous phase model. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental results. acs.orgresearchgate.net

Studies on the 2-aminopyridine·2-pyridone complex, which serves as a model for base pairing, have successfully used DFT calculations to assign hydrogen bond vibrations. acs.org For this compound, key vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the pyridone ring, and various C-C and C-N stretching and bending modes within the ring.

Table 3: Representative Comparison of Experimental and Calculated Vibrational Frequencies for a Related System This table illustrates the correlation for key functional groups in a related aminopyridine system.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (amino) | ~3440 | ~3550 |

| C=C Stretch (ring) | ~1617 | ~1630 |

| C-N Stretch (ring) | ~1473 | ~1485 |

Source: Adapted from spectroscopic studies of 2-aminopyridine. acs.org

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry allows for the prediction of a molecule's NLO properties by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of significant NLO activity. researchgate.net

Molecules with strong intramolecular charge transfer, often found in donor-π-acceptor systems, tend to exhibit high NLO responses. While specific NLO calculations for this compound are not prominent, theoretical studies on related molecules like 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl) urea (B33335) have been performed. researchgate.net The presence of the electron-donating amino group and the electron-withdrawing carbonyl group within the conjugated pyridone system suggests that this compound and its derivatives could possess NLO properties, a hypothesis that can be rigorously tested through DFT calculations.

Table 4: Calculated NLO Properties for a Representative Aminopyridine Derivative This table presents theoretical values for a related compound to illustrate NLO parameters.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 6.80 Debye |

| Polarizability (α) | 3.37 x 10⁻²³ esu |

| Hyperpolarizability (β) | 1.15 x 10⁻³⁰ esu |

Source: Adapted from DFT studies on N-(2-hydroxybenzylidene)acetohydrazide. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

Theoretical and computational methods are pivotal in understanding the intricate electronic structure and non-covalent interactions within molecules like this compound and its derivatives. The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are two such powerful tools that provide deep insights into chemical bonding and intermolecular forces.

QTAIM analysis characterizes the nature of chemical bonds by examining the topology of the electron density. This method identifies bond critical points (BCPs) between atoms, and the properties at these points, such as electron density (ρ) and its Laplacian (∇²ρ), reveal the type of interaction. For instance, in a study of various coordination complexes, QTAIM analysis was used to identify bond-critical points, which appear as green dots in graphical representations, to characterize interactions within the molecules. researchgate.net

Reduced Density Gradient (RDG) analysis is particularly adept at visualizing and characterizing non-covalent interactions (NCIs). researchgate.netmdpi.com It analyzes the relationship between electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the electron density, different types of interactions can be distinguished. This analysis helps in identifying hydrogen bonds, van der Waals interactions, and repulsive steric clashes. mdpi.com For example, in the analysis of (E)-2-{[(2-Aminopyridin-2-yl)imino]-methyl}-4,6-di-tert-butylphenol, NCI analysis, which is based on RDG, was performed to understand the non-covalent interactions within the molecule. researchgate.netmdpi.com Similarly, a study on a novel naphthyridine derivative utilized QTAIM and RDG to describe the nature of various intermolecular interactions, identifying two closed-shell interactions and calculating their bond energies. tandfonline.com These computational approaches have also been applied to study interactions in various other heterocyclic systems, providing insights into their stability and reactivity. mdpi.comresearchgate.net

Tautomerism and Conformational Analysis

Tautomerism, the interconversion of structural isomers through proton transfer, is a fundamental characteristic of many heterocyclic compounds, including this compound. nih.govencyclopedia.pub This phenomenon significantly influences the chemical and physical properties of the molecule.

This compound can theoretically exist in different tautomeric forms arising from prototropic equilibria. nih.gov The primary tautomeric relationship to consider is the amine-imine tautomerism, where a proton can migrate from the exocyclic amino group to the ring nitrogen or the carbonyl oxygen. This is analogous to the well-studied amino-imino tautomerism in aminopyridines and the keto-enol tautomerism in pyridones. nih.govresearchgate.netnih.govwikipedia.org

Specifically for aminopyridines, two main types of prototropic tautomerism are recognized:

Amine-imine tautomerism : This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom. For 2-aminopyridine, this results in the formation of 2(1H)-pyridinimine. nih.govresearchgate.net

Enamine-imine tautomerism : This involves the migration of a proton from the amino group to a ring carbon atom. nih.gov

For this compound, the presence of the carbonyl group introduces additional possibilities, similar to the lactam-lactim tautomerism observed in 2-pyridone, which exists in equilibrium with 2-hydroxypyridine (B17775). wikipedia.orgchemeurope.com The combination of these potential proton transfers leads to a complex set of possible tautomeric equilibria.

Computational methods, particularly Density Functional Theory (DFT), are extensively used to predict the relative stabilities of different tautomers. nih.govrsc.org These calculations help in determining the most predominant tautomer in the gas phase and in different solvents.

For related systems like aminopyridines, DFT calculations have consistently shown that the amine form is significantly more stable than the imine forms in the gas phase. nih.gov For instance, in 2-aminopyridine, the amine tautomer is the most stable. nih.gov Similarly, for 2-pyridone, while the energy difference is small, the pyridone form is generally favored over the hydroxypyridine form, especially in polar solvents. wikipedia.org

The relative energies of tautomers can be influenced by substituents. For example, theoretical studies on methyl derivatives of aminopyridines have shown that the amine form remains dominant. nih.gov In the case of sulfamethazine, calculations revealed that the amidine form is more stable than the imidine form by 48.40 kJ/mol. acs.org

Table 1: Computational Methods for Tautomer Analysis

| Computational Method | Application | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Calculating relative energies and stability of tautomers. | nih.govrsc.org |

| B3LYP/6-311++G(d,p) | Studying tautomeric conversion and activation energies. | researchgate.net |

| PCM and SCI-PCM | Modeling solvent effects on tautomeric equilibria. | nih.gov |

| VASP with PBE functional | Geometry optimization of crystal structures. | rsc.org |

The solvent environment plays a crucial role in determining the position of the tautomeric equilibrium. researchgate.netajol.infonih.gov Polar solvents tend to stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.

Computational studies often employ models like the Polarizable Continuum Model (PCM) to simulate solvent effects. nih.govrsc.org These studies have shown that for aminopyridines, the amine form remains the most stable even in solution. nih.gov In the case of 2-pyridone, polar solvents favor the 2-pyridone form, while non-polar solvents favor the 2-hydroxypyridine form. wikipedia.orgchemeurope.com

The mechanism of proton transfer can also be influenced by the solvent. Two primary pathways are considered:

Direct pathway : A direct intramolecular proton transfer. This often involves a high-energy, four-membered transition state. researchgate.net

Indirect pathway : A solvent-assisted or self-assisted (via dimerization) proton transfer. Protic solvents can act as a shuttle, significantly lowering the activation energy for the tautomerization process. researchgate.net

For example, a theoretical study on pyrimidin-2(1H)-one showed that the activation energy for direct proton transfer is very high, but the presence of a protic polar solvent can significantly reduce this barrier. researchgate.net

In the solid state and in non-polar solvents, molecules like this compound can form dimers or larger aggregates through intermolecular hydrogen bonding. wikipedia.org This dimerization can have a significant impact on the tautomeric equilibrium.

The formation of a dimer can facilitate a double proton transfer, providing a lower energy pathway for tautomerization compared to the direct intramolecular route. researchgate.net For 2-pyridone, it is well-established that it forms a hydrogen-bonded dimer in solution, which facilitates the interconversion between the pyridone and hydroxypyridine forms. wikipedia.org Computational studies on the dimerization of 2-aminopyridine have also been conducted to understand its effect on tautomeric equilibria. nih.gov In some cases, the stability of a particular tautomer is enhanced due to the formation of stable, centrosymmetric dimers in solution. researchgate.net The aggregation patterns can be complex, with some pyrazole (B372694) derivatives forming linear catemers or cyclic oligomers depending on the solvent. mdpi.com

Intramolecular hydrogen bonds (IHBs) can play a significant role in stabilizing specific tautomeric forms. ajol.info An IHB can lock the molecule into a particular conformation, thereby favoring one tautomer over others.

In systems where a hydroxyl or amino group is adjacent to a nitrogen atom or a carbonyl group, the formation of an IHB is possible. The strength of this bond can influence the tautomeric equilibrium. For example, in various Schiff bases, the equilibrium between the enol-imine and keto-amine tautomers is stabilized by intramolecular hydrogen bonding. ajol.info The presence of an IHB can be detected and characterized using spectroscopic techniques like NMR and IR, as well as computational methods. mdpi.comajol.info For instance, the presence of a strong IHB in a pyridine Schiff base was confirmed by a downfield ¹H-NMR signal and further supported by NCI analysis. mdpi.commdpi.com The stability conferred by such bonds is crucial in the design of molecules with specific properties. mdpi.com

Reactivity and Reaction Mechanism Predictions

Computational Studies of Reaction Pathways and Transition States

Computational studies are instrumental in mapping out potential reaction pathways and identifying the associated transition states for reactions involving aminopyridone derivatives. For instance, in reactions involving N-aminopyridinium salts, DFT calculations have been used to explore plausible reaction pathways. nih.gov These studies can determine the kinetic and thermodynamic favorability of different routes. For example, calculations can reveal the energy barriers associated with transition states, helping to predict the rate-determining step of a reaction. nih.gov In a study on a related pyridinium (B92312) salt, the radical addition step was identified as likely being rate-determining and responsible for regiocontrol. nih.gov The energy difference between transition states leading to different regioisomers can explain experimentally observed product distributions. nih.gov For tautomerization processes in similar heterocyclic systems, computational methods have been used to calculate the activation energies for direct hydrogen transfer versus double hydrogen transfer mechanisms, revealing the strain associated with four-membered transition states. researchgate.net

Advanced Computational Methodologies

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic transitions and simulating the UV-Vis absorption spectra of molecules like this compound. This approach allows for the investigation of electronically excited states and the assignment of absorption bands to specific electronic transitions, such as n → π* and π → π. mdpi.comfrontiersin.org For similar pyridine Schiff bases, TD-DFT calculations have been used to elucidate UV-vis transitions in various solvents. mdpi.com The calculations can identify the primary orbitals involved in these transitions, for instance, showing that excitations are mainly associated with π → π transitions and exhibiting a composition of HOMO-2 → LUMO. mdpi.com The results from TD-DFT calculations often show excellent agreement with experimentally observed spectra, providing a reasonable explanation of the molecular frontier orbitals and electronic absorption properties. clockss.org

Application of Continuum Solvation Models (PCM) in Computational Studies

Continuum Solvation Models, such as the Polarizable Continuum Model (PCM), are widely used in computational studies to account for the effects of a solvent on molecular properties and reactivity. mostwiedzy.plscirp.org In these models, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. scirp.org This approach is crucial for accurately predicting reaction pathways, transition state energies, and electronic spectra in solution. nih.govscirp.org For instance, when studying tautomerism, implicit solvation models are used to evaluate the solvent effect on the activation energies of different mechanisms. researchgate.net Similarly, PCM has been employed in TD-DFT calculations to simulate UV-Vis spectra in different solvents, allowing for a direct comparison with experimental measurements. scirp.org The use of PCM can significantly improve the accuracy of theoretical predictions by capturing the influence of the solvent's dielectric properties on the electronic structure of the molecule. scirp.orgacs.org

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular modeling and docking studies have been pivotal in elucidating the interaction of this compound derivatives with various biological targets. These computational methods predict the binding affinity and orientation of a ligand within the active site of a protein, offering a molecular basis for its observed biological activity.

In the quest for new antidiabetic agents, derivatives of 3-aminopyridin-2(1H)-one have been the subject of extensive molecular docking studies. For instance, novel monothiooxamides and their cyclized 1,3,4-thiadiazole (B1197879) counterparts were evaluated for their inhibitory potential against α-amylase and α-glucosidase, enzymes crucial in carbohydrate metabolism. nih.gov The docking studies, performed using AutoDock Vina, revealed that certain derivatives exhibited higher binding affinities for these target proteins compared to the standard antidiabetic drugs acarbose (B1664774) and TAK-875. nih.gov This enhanced affinity is a strong indicator of their potential as effective inhibitors.

Further investigations into 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones, particularly those with acidic linkers, have shown a good correlation between molecular docking results and in vitro bioanalytical data. scilit.netmdpi.comresearchgate.net Specifically, derivatives incorporating a butanoic acid linker or a benzoic fragment demonstrated increased binding affinity with selected target proteins. scilit.netmdpi.comresearchgate.net For example, one derivative featuring a benzoic acid linker showed a significantly lower IC50 value against α-glucosidase, approximately 3.7 times lower than that of acarbose, highlighting its potent inhibitory activity. scilit.netmdpi.comresearchgate.net The docking analysis for another highly active compound, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, revealed a strong binding affinity to the α-glucosidase receptor. semanticscholar.org Its interaction is characterized by a strong hydrogen bond between the NH group of the pyridine ring and the amino acid residue ASP282, along with π-anion and π-sulfur interactions that further stabilize the complex. semanticscholar.org

The predictive power of molecular docking was also leveraged to assess the anti-inflammatory potential of newly synthesized oxazolo[5,4-b]pyridine (B1602731) derivatives of 3-aminopyridin-2(1H)-ones. researchgate.netbuketov.edu.kz These studies showed that certain compounds, particularly those with a phenyl substituent, exhibited a higher binding affinity for the target protein Prostaglandin synthase-2 (1CX2) than the reference drug diclofenac, suggesting their promise as anti-inflammatory agents. researchgate.netbuketov.edu.kz

In the context of cancer therapy, molecular modeling approaches, including 3D-QSAR, have been applied to understand the binding modes of 2-aminopyridine derivatives as inhibitors of c-Met kinase, a key target in cancer treatment. mdpi.com These studies have identified crucial amino acid residues, such as Arg1208 and Tyr1230, that are key to the binding interaction, providing a roadmap for the rational design of more potent and selective inhibitors. mdpi.com The screening of a 3-aminopyridin-2-one based fragment library against a panel of kinases identified inhibitors of Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both attractive targets for cancer therapy. nih.govebi.ac.uk X-ray crystallography studies on these fragments have revealed key interactions, such as those with a conserved lysine (B10760008) residue, and have highlighted regions of the kinases that can be targeted to enhance activity and selectivity. nih.gov

Table 1: Selected Molecular Docking Studies of this compound Derivatives

| Derivative Class | Target Protein(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Monothiooxamides and 1,3,4-Thiadiazoles | α-amylase, α-glucosidase | Higher binding affinities than acarbose and TAK-875. | nih.gov |

| 1,3,4-Thiadiazole Derivatives with Acidic Linkers | α-glucosidase | Good correlation between docking and in vitro activity; butanoic acid and benzoic fragments enhance affinity. | scilit.netmdpi.comresearchgate.net |

| Thiourea (B124793) Derivatives | α-glucosidase | Strong hydrogen bonding and π-interactions with active site residues. | semanticscholar.org |

| Oxazolo[5,4-b]pyridine Derivatives | Prostaglandin synthase-2 (1CX2) | Higher binding affinity than diclofenac, especially with phenyl substituents. | researchgate.netbuketov.edu.kz |

| 2-Aminopyridine Derivatives | c-Met Kinase | Identification of key binding residues (Arg1208, Tyr1230). | mdpi.com |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides a detailed picture of how molecules pack together and the nature of the forces that hold them, which is crucial for understanding the physical properties and polymorphism of a compound.

For aminopyridine derivatives, Hirshfeld surface analysis has been instrumental in characterizing the intricate network of intermolecular interactions. researchgate.net The analysis of the Hirshfeld surfaces and the corresponding 2D fingerprint plots confirm the presence of various intermolecular interactions, including N-H···N, O-H···N, and N-H···O hydrogen bonds. researchgate.net These interactions are fundamental to the stability of the crystal structures of these compounds.

The analysis of a nickel complex with 3-aminopyridine, [Ni(3-NH₂py)₄Cl₂], showed that the intermolecular interaction of N-H···Cl between the hydrogen atom of the amine group and a chlorine ligand of an adjacent molecule is a key feature of its crystal packing. researchgate.net This type of detailed interaction analysis is essential for crystal engineering and the design of materials with specific properties.

The utility of Hirshfeld surface analysis extends to understanding the interactions in various molecular crystals. For example, it has been used to identify that H···H and O···H interactions are prominent in certain structures, with strong O···H interactions often mediated by anions present in the crystal. scirp.org The red areas on the Hirshfeld surface map highlight these strong hydrogen bonding features. scirp.org The analysis can also distinguish between different types of interactions, such as van der Waals forces and hydrogen bonding, based on the characteristics of the fingerprint plots. scirp.org

Table 2: Summary of Hirshfeld Surface Analysis Findings for Aminopyridine Derivatives

| Compound/Complex | Predominant Intermolecular Interactions | Key Observations | Reference(s) |

|---|---|---|---|

| Aminopyridine Derivatives | N-H···N, O-H···N, N-H···O | Confirmation of various hydrogen bonding types crucial for crystal stability. | researchgate.net |

| Aminopyridine Coordination Compounds | C···H, S···H, H···H, N···H | General interactions observed in crystal structures. | nih.gov |

| Cadmium-Aminopyridine Complex | Cd···Cl, Cd···S, H···Cl, Cl···Cl | Additional specific interactions contributing to the 3D network. | nih.gov |

| Zn(II)-3-aminopyridine-thiocyanate Complex | S---H (30.2%), H---H (24.3%), C---H (20.6%), N---H (6.1%) | Quantification of the contribution of different interactions to molecular packing. | scirp.org |

| [Ni(3-NH₂py)₄Cl₂] Complex | N-H···Cl | Key interaction between the amine hydrogen and a neighboring chlorine ligand. | researchgate.net |

Synthetic Methodologies for 1 Aminopyridin 2 1h One and Its Derivatives

Conventional Synthetic Routes

Traditional methods for synthesizing the 1-aminopyridin-2(1H)-one core often rely on foundational organic reactions, including amination, alkylation, cyclization, reduction, and condensation.

Amination Reactions of Halopyridines

The direct amination of halopyridines represents a straightforward approach to introduce the key amino group. These reactions typically involve the nucleophilic substitution of a halogen atom on the pyridine (B92270) ring.

One common method involves the reaction of 2-halopyridines with an amine source. scielo.brscielo.br For instance, 2-chloropyridine (B119429) derivatives can be treated with aqueous ammonia (B1221849) at elevated temperatures (80–120°C) to yield this compound through a process of nucleophilic substitution followed by intramolecular cyclization. Optimization of these conditions, such as using excess ammonia and extending reaction times to 8–12 hours, has been shown to improve yields to as high as 85%.

The reactivity of halopyridines can be enhanced through the formation of N-alkyl pyridinium (B92312) salts, which activates the C(2) position for nucleophilic attack by amines. nih.gov Copper-catalyzed amination reactions have also been employed, providing an alternative to traditional high-temperature methods. researchgate.net For example, the Goldberg reaction, a copper-catalyzed process, has been utilized for the synthesis of 2-methylaminopyridine amides from 2-bromopyridine. researchgate.net

Table 1: Examples of Amination Reactions for Pyridine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Chloropyridine | Aqueous ammonia, 80–120°C, 8–12 h | This compound | up to 85 | |

| 2-Bromopyridine | Secondary N-alkyl(aryl)formamides, copper catalyst | 2-Alkyl(aryl)aminopyridines | High | researchgate.net |

| 2-Halopyridines | Amines, transition metal catalyst (e.g., palladium) | 2-Aminopyridine (B139424) derivatives | Good | scielo.brscielo.br |

Alkylation Strategies, including Direct N-Methylation

Alkylation reactions are employed to introduce various substituents onto the pyridine or amino groups of the this compound scaffold. Direct N-methylation is a common modification.

For instance, 5-aminopyridin-2(1H)-one can be N-methylated using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C, affording 5-amino-1-methylpyridin-2(1H)-one in 70–75% yield. Another example involves the regioselective N-methylation of 3-bromo-5-nitropyridin-2(1H)-one using methyl iodide and silver carbonate under microwave irradiation, resulting in a 95% yield of the N-methylated product. nih.gov

Alkylation is not always selective for the nitrogen atom. In some cases, O-alkylation can occur, leading to a mixture of products. The choice of base, solvent, and alkylating agent can influence the N- versus O-alkylation ratio. researchgate.net For example, alkylation of 3-bromo-5-nitropyridin-2(1H)-one in toluene (B28343) can yield a mixture of N-methylated and O-methylated isomers. nih.gov

Table 2: N-Methylation of Pyridin-2(1H)-one Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 5-Aminopyridin-2(1H)-one | CH₃I, K₂CO₃, DMF, 60°C, 12 h | 5-Amino-1-methylpyridin-2(1H)-one | 70–75 | |

| 3-Bromo-5-nitropyridin-2(1H)-one | CH₃I, Ag₂CO₃, acetonitrile (B52724), microwave | 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one | 95 | nih.gov |

Ring Closure and Cyclization Approaches

Ring closure and cyclization reactions are fundamental in constructing the pyridin-2(1H)-one ring itself from acyclic precursors. These methods often involve the formation of one or more carbon-nitrogen bonds to build the heterocyclic core.

One approach involves the intramolecular cyclization of N-(3-oxoalkenyl)acetamides. For example, N-(3-oxoalkenyl)chloroacetamides can be converted into pyridin-2(1H)-ones by treatment with a base. researchgate.net This method has been used to prepare a variety of 3-substituted pyridin-2(1H)-ones. researchgate.net

Another powerful strategy is the condensation of enamines with various partners. For instance, the reaction of azlactones with enamines of 1,3-dicarbonyl compounds can lead to the formation of dihydropyridinone derivatives, which can then be oxidized to the corresponding 3-aminopyridin-2(1H)-ones. nih.govscispace.com

The acylation of 3-aminopyridin-2(1H)-ones with dicarboxylic acid anhydrides (such as succinic, maleic, or glutaric anhydride) can lead to monoamides that undergo intramolecular cyclization to form oxazolo[5,4-b]pyridine (B1602731) derivatives. buketov.edu.kzbuketov.edu.kz These can then be hydrolyzed under acidic or basic conditions to yield substituted 3-aminopyridin-2(1H)-ones.

Hydrogenation and Reduction-Based Syntheses

Hydrogenation and reduction reactions are key steps in many synthetic routes to this compound and its derivatives, often used to reduce nitro groups or other functionalities to amines.

A two-step protocol for synthesizing this compound involves the substitution of fluorine atoms in polyfluorinated pyridines with hydrazine (B178648), followed by catalytic hydrogenation of the resulting hydrazino intermediate. For example, 3-chloro-2,5,6-trifluoropyridine (B1273222) reacts with hydrazine monohydrate, and the product is then hydrogenated using Raney nickel as a catalyst to give this compound with high yield and purity.

Another example is the reduction of a nitro group on the pyridinone ring. The reduction of a nitro-substituted pyridin-2(1H)-one derivative using catalytic hydrogenation with palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) is a common method to introduce an amino group. nih.gov A process for preparing 4-amino-5-methyl-1H-pyridin-2(1H)-one involves the hydrogenation of a nitro-N-oxide precursor over a platinum catalyst to reduce both the nitro group and the N-oxide simultaneously. google.com

Table 3: Optimization of Hydrogenation Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Raney Ni | 25 | 12 | 83.8 | 98.5 | |

| Pd/C | 25 | 12 | 76.2 | 97.1 |

Condensation Reactions, including Schiff Base Formation

Condensation reactions are widely used to build more complex derivatives starting from the this compound core. The formation of Schiff bases (imines) is a prominent example.

The amino group of 2-aminopyridine derivatives can react with aldehydes or ketones, typically under acid catalysis, to form Schiff bases. jocpr.comscispace.com For example, 2-aminopyridine can be condensed with various pyrazole-4-carbaldehyde derivatives to synthesize a series of Schiff base derivatives. jocpr.com Similarly, 3-aminopyridin-2(1H)-one can react with aromatic aldehydes to form the corresponding Schiff bases, which can then be reduced to yield arylethylamino derivatives. researchgate.netrsc.org

Multicomponent reactions (MCRs) also leverage condensation steps. A one-pot, solvent-free MCR using enaminones, malononitrile, and primary amines proceeds via a Knoevenagel condensation followed by cyclization and aromatization to yield 2-amino-3-cyanopyridine (B104079) derivatives.

Modern and Efficient Synthetic Approaches

More contemporary synthetic strategies focus on improving efficiency, atom economy, and the ability to generate diverse libraries of compounds. These often involve transition-metal catalysis and novel multicomponent reactions.

The Suzuki cross-coupling reaction is a powerful tool for creating C-C bonds and has been used to synthesize derivatives of 3-aminopyridin-2(1H)-one. nih.gov A fragment-based library was synthesized by first introducing various aromatic and heteroaromatic groups at the C5-position of 5-bromo-2-methoxypyridin-3-amine (B1520566) via Suzuki coupling, followed by deprotection of the methoxy (B1213986) group to yield the final 3-aminopyridin-2(1H)-one derivatives. nih.gov

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules. A copper-catalyzed domino intramolecular C-N coupling/C-Y (Y = O, S, N) bond formation has been developed to assemble various fused indole (B1671886) derivatives. researchgate.net

Ionic hydrogenation has been employed for the cleavage of pyridine-2-oxy-7-azabenzotriazole ethers to generate 3,4-disubstituted pyridin-2(1H)-ones at room temperature, providing a mild method for the final deprotection step in a library synthesis. beilstein-journals.orgresearchgate.net

Multicomponent reactions continue to be an area of active development. The Groebke–Blackburn–Bienaymé reaction, a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, is a well-established method for synthesizing imidazo[1,2-a]pyridines and has been adapted for the synthesis of various substituted derivatives. acs.orgrsc.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium Catalysis)

Transition metal catalysis, particularly using palladium, represents a cornerstone for the functionalization and synthesis of pyridinone skeletons. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

A significant application is the Suzuki cross-coupling reaction for introducing aryl or heteroaryl groups onto the pyridinone ring. In a fragment-based library synthesis, for instance, the C5 position of a 3-aminopyridin-2(1H)-one precursor, 5-bromo-2-methoxypyridin-3-amine, was functionalized. This reaction with various arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) proceeds to yield substituted derivatives. A subsequent deprotection step, such as cleaving the methoxy group with trimethylsilyl (B98337) iodide (TMS-I), furnishes the final pyridin-2(1H)-one product in good yields, typically between 65–78%.

| Aryl Group | Catalyst System | Yield (%) |

| 4-Pyridyl | Pd(PPh₃)₄ | 78 |

| 1-Methylpyrazol-4-yl | Pd(OAc)₂/XPhos | 72 |

Table 1: Examples of Suzuki Cross-Coupling for the Synthesis of 5-Aryl-3-aminopyridin-2(1H)-one Derivatives.

Palladium catalysis is also instrumental in constructing the pyridinone ring itself through carbonylative cyclization reactions. nih.gov For example, a palladium-catalyzed tandem aminocarbonylative cyclization of 1-alkynyl-2-iodo-d-glucals has been developed to synthesize glycosides fused to pyridinone rings. nih.gov This method demonstrates the power of palladium to orchestrate a sequence of bond-forming events, including carbonyl insertion, to build complex heterocyclic systems selectively. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. For the synthesis of this compound derivatives, microwave irradiation significantly enhances the efficiency of multicomponent reactions (MCRs).

One study demonstrated that heating enaminones with dimethylformamide dimethyl acetal (B89532) (DMFDMA) under microwave conditions at 120°C for 10–30 minutes reduced reaction times by as much as 90% compared to conventional heating methods. Notably, the yields were maintained in the 70–80% range, showcasing the efficiency of this protocol. Microwave assistance is also beneficial in other synthetic steps, such as the hydrolysis of precursor molecules to unveil the pyridin-2(1H)-one core, which can be accomplished in shorter timeframes compared to traditional refluxing. beilstein-journals.org

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 5-8 hours | 70-80 |

| Microwave Irradiation | 10-30 minutes | 70-80 |

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Aminopyridine Derivatives from Enaminones and DMFDMA.

The synthesis of various heterocyclic systems related to pyridinones, such as 1H-pyrido[2,3-b] Current time information in Bangalore, IN.lmaleidykla.ltoxazine-2(3H)-ones from 3-aminopyridine-2(1H)-ones, has also been effectively accelerated using microwave irradiation. nsf.gov

Sonochemical Synthetic Strategies

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields, often under milder conditions than conventional heating. This technique has been successfully applied to the synthesis of derivatives structurally related to this compound.

A notable example is the development of a convenient and novel sonochemical synthetic strategy for producing multisubstituted pyrazolo[1,5-a]pyridine (B1195680) derivatives. lmaleidykla.lt This method involves the reaction of 1-amino-2(1H)-pyridine-2-imine derivatives with dialkyl acetylenedicarboxylates or alkenyl derivatives. lmaleidykla.lt The use of sonication in this catalyst-free [3+2] cycloaddition offers significant advantages, including high regioselectivity and improved yields, overcoming the drawbacks of poor selectivity and low yields often associated with thermal methods that can produce multiple regioisomers. lmaleidykla.lt In a model reaction, sonication at 85°C increased the product yield to 69% from 54% under conventional heating. lmaleidykla.lt

| Energy Source | Temperature (°C) | Yield (%) |

| Conventional Heating | 85 | 54 |

| Sonication (110 W) | 85 | 69 |

Table 3: Effect of Energy Source on the Yield of a Pyrazolo[1,5-a]pyridine Derivative. lmaleidykla.lt

Ultrasound has also been utilized in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives, achieving good to excellent yields in short reaction times. jst.go.jp

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to construct complex molecules from simple starting materials in a single operation. rsc.org Several MCR strategies have been developed for the synthesis of functionalized pyridine and pyridinone scaffolds.

A solvent-free, one-pot MCR has been reported for the synthesis of 2-amino-3-cyanopyridine derivatives using enaminones, malononitrile, and primary amines as starting materials. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and aromatization. Under optimized conditions of heating at 80°C for 3 hours, this method provides yields ranging from 75–86%.

| R Group on Amine | Yield (%) |

| Phenyl | 86 |

| 4-Methoxy-Phenyl | 80 |

| 4-Chloro-Phenyl | 75 |

Table 4: Yields of 2-Amino-3-cyanopyridine Derivatives via a One-Pot MCR.

Another prominent MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a versatile tool for synthesizing imidazo[1,2-a]pyridines, a class of compounds closely related to the derivatives of this compound. nih.gov This reaction involves an aldehyde, an amidine (such as 2-aminopyridine), and an isocyanide, often catalyzed by a Lewis or Brønsted acid. nih.gov

Cascade Reactions and Domino Pathways in Synthesis

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without isolating intermediates. These elegant strategies allow for the rapid assembly of complex molecular architectures from simple precursors.

A domino strategy has been effectively used for the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones, which are fused N-heterocycles. beilstein-journals.org This process, starting from 2-aminopyridines and Michael acceptors like unactivated Baylis-Hillman adducts, involves four sequential reactions: an aza-Michael addition, water elimination, intramolecular acyl substitution, and a beilstein-journals.orgCurrent time information in Bangalore, IN.-H shift. beilstein-journals.org The use of hexafluoroisopropanol (HFIP) as a promoter and recyclable solvent makes this a sustainable and efficient methodology. beilstein-journals.org

Similarly, cascade reactions have been developed for synthesizing diverse 2-aminopyridine derivatives. beilstein-journals.org A three-component reaction of 1,1-enediamines, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and 1,3-dicarbonyl compounds proceeds via a base-promoted cascade to afford highly functionalized 2-aminopyridines in good to excellent yields. beilstein-journals.org Iron(III)-catalyzed cascade reactions between nitroolefins and 2-aminopyridines also provide straightforward access to related fused systems like imidazo[1,2-a]pyridines. researchgate.net

Synthesis under Ionic Hydrogenation Conditions

Ionic hydrogenation is a reduction method that typically involves a proton source (acid) and a hydride source (silane). This technique has been ingeniously applied in the final step of a library synthesis of 4-amino-3-carboxamide disubstituted pyridine-2(1H)-ones. beilstein-journals.orgresearchgate.net

An optimized, three-step, one-pot process was developed where the final, crucial transformation involved the cleavage of a pyridine–OAt ether bond to form the pyridin-2(1H)-one moiety. beilstein-journals.orgresearchgate.net This step was achieved under ionic hydrogenation conditions, where a mixture of trifluoroacetic acid (TFA), triethylsilane (TES), and water (H₂O) not only cleaved the ether but also concurrently removed a Boc protecting group from an amino substituent. beilstein-journals.orgresearchgate.net This approach proved more effective than simple hydrolysis. The reaction proceeds cleanly at room temperature over 24 hours, providing the desired products in good yields after purification. beilstein-journals.orgresearchgate.net

| Conditions | % Conversion | Isolated Yield (%) |

| AcOH/H₂O (4:1), 140 °C, 1 h | 65 | 45 |

| TFA/TES (4:1), rt, 24 h | 62 | 45 |

| TFA/TES/H₂O (4:1:1), rt, 24 h | 69 | 61 |

| neat TFA, rt, 24 h | - | - (Observed Boc deprotection only) |

Table 5: Screening of Conditions for the Formation of a Pyridin-2(1H)-one via Cleavage of a Py–OAt Ether. beilstein-journals.orgresearchgate.netnih.gov

Stereoselective Synthesis and Regioselectivity Control in Derivative Formation

Achieving control over stereochemistry and regiochemistry is a paramount challenge in modern organic synthesis, particularly for creating molecules with defined three-dimensional structures for biological applications.

While direct examples for the stereoselective synthesis of simple this compound derivatives are not extensively documented, principles from related systems are highly relevant. The Schöllkopf asymmetric synthesis provides a powerful strategy for preparing chiral α-amino acids. lmaleidykla.lt This methodology has been applied to the stereoselective synthesis of β-(imidazo[1,2-a]pyridine)-substituted alanine (B10760859) derivatives, which are structurally related to functionalized pyridinones. lmaleidykla.lt This demonstrates that established asymmetric synthesis methods can be adapted to create chiral building blocks containing pyridinone-like heterocyclic cores. lmaleidykla.lt

Regioselectivity—the control over which position on a molecule reacts—is crucial when functionalizing the pyridinone ring. The synthesis of functionalized 2-aminopyridines and 2-pyridinones can be controlled through the choice of reaction conditions. For instance, the ring transformation of 6-aryl-3-cyano-4-methylsulfanyl-2H-pyran-2-ones with urea (B33335) can lead to either 2-aminopyridines or 2-pyridinones. Conducting the reaction in refluxing pyridine exclusively affords the 2-aminopyridine derivative, whereas fusing the reactants without a solvent yields a mixture of both products, showcasing solvent-dependent regiocontrol.

Furthermore, advanced organometallic techniques offer precise regiocontrol. Dihapto-coordination of a pyridine ring to a transition metal fragment, such as {WTp(NO)(PMe₃)}, activates the ring for subsequent reactions. This allows for protonation at C6 followed by a highly regioselective amination at C5, providing a route to specifically substituted tetrahydropyridine (B1245486) derivatives with controlled cis-stereochemistry. Such strategies highlight the potential for developing highly controlled methods for the synthesis of complex this compound derivatives.

Development of Novel Precursors and Building Blocks for Synthesis

The strategic development of novel precursors and building blocks is fundamental to advancing the synthesis of this compound and its derivatives. Researchers have focused on creating versatile starting materials that allow for efficient and modular assembly of the target pyridinone core, often enabling the rapid generation of compound libraries for various applications.

A significant approach involves the use of readily available and modifiable halogenated pyridines. For instance, 2-chloro-4-fluoronicotinic acid and 2-fluoro-4-iodonicotinic acid have been identified as valuable precursors for creating 3,4-disubstituted pyridin-2(1H)-ones. beilstein-journals.org The synthetic strategy with these precursors allows for selective functionalization at different positions of the pyridine ring. A typical route begins with a selective nucleophilic aromatic substitution (SNAr) reaction, followed by amide coupling to introduce diversity at the C-3 position. beilstein-journals.org Another versatile precursor, 4-iodo-2-methoxynicotinaldehyde, has been utilized in the synthesis of 4-amino-3-carboxamide disubstituted pyridine-2(1H)-one motifs. beilstein-journals.org The process involves oxidation of the aldehyde to a carboxylic acid, conversion to an acid chloride, and subsequent amide coupling and deprotection steps. beilstein-journals.org

Table 1: Synthesis of Substituted Pyridin-2(1H)-ones from Halogenated Precursors

| Precursor | Target Derivative | Key Synthetic Steps | Reference |

| 2-Chloro-4-fluoronicotinic acid | 3,4-Disubstituted pyridin-2(1H)-ones | 1. Selective SNAr reaction2. Amide coupling (TBTU, DIPEA)3. Palladium-catalyzed formation of pyridinone | beilstein-journals.org |

| 4-Iodo-2-methoxynicotinaldehyde | 4-Amino-3-carboxamide disubstituted pyridine-2(1H)-one | 1. Oxidation to carboxylic acid2. Chlorodehydration to acid chloride3. Amide coupling4. Hydrolysis of methoxy group | beilstein-journals.org |

| 2-Chloro-5-methyl-4-nitro-pyridin-1-oxide | 4-Amino-5-methyl-1H-pyridin-2-one | 1. Catalytic hydrogenation (Pd catalyst) to reduce nitro and N-oxide groups2. Reaction with KOH in methanol (B129727) at 180°C | google.com |

| 5-Bromo-2-methoxypyridin-3-amine | 3-Amino-5-(aryl/heteroaryl)pyridin-2(1H)-ones | 1. Suzuki cross-coupling with boronic acids2. Deprotection of the 2-methoxy group using TMS-I (generated in situ) | nih.gov |

The use of aminopyridine derivatives as foundational building blocks has also been explored extensively. 3-Aminopyridin-2(1H)-ones are considered attractive starting points for creating new derivatives due to the presence of an "embedded" amino acid fragment. nih.gov These compounds can be modified to synthesize complex molecules, such as thiourea (B124793) nih.gov and 1,3,4-thiadiazole (B1197879) derivatives. mdpi.comrsc.org For example, 3-aminopyridin-2(1H)-ones react with isothiocyanates to form thiourea derivatives or undergo multi-step transformations involving the formation of thiohydrazides, which are then cyclized with anhydrides to yield 1,3,4-thiadiazoles. nih.govmdpi.com

5-Bromo-2-methoxypyridin-3-amine serves as a key building block for synthesizing libraries of 3-aminopyridin-2-one-based fragments. nih.gov The synthesis involves introducing various aromatic and heteroaromatic groups at the C5-position via Suzuki cross-coupling reactions. The subsequent deprotection of the 2-methoxy group, by generating trimethylsilyl iodide (in situ), yields the final 3-aminopyridin-2(1H)-one fragments. nih.gov

Furthermore, functionalized aminopyridines are crucial precursors for related fused heterocyclic systems like 1,6-naphthyridin-2(1H)-ones. Building blocks such as 4-aminonicotinaldehyde (B1271976) and 4-aminonicotinonitrile (B111998) can be condensed with compounds containing active methylene (B1212753) groups (e.g., malonamide (B141969), dimethyl malonate) to construct the bicyclic naphthyridinone system. nih.gov

Table 2: Utilization of Aminopyridine-based Building Blocks

| Building Block | Intermediate/Derivative Synthesized | Subsequent Transformations/Applications | Reference |

| 3-Aminopyridin-2(1H)-ones | Thiourea derivatives | Formed by reaction with various isothiocyanates. | nih.gov |

| 3-Aminopyridin-2(1H)-ones | Thiohydrazides | Formed by transamidation with hydrazine hydrate. | rsc.org |

| Thiohydrazides of 3-aminopyridin-2(1H)-one | 1,3,4-Thiadiazole derivatives | Cyclization with anhydrides (glutaric, maleic, phthalic) in acetic acid. | mdpi.com |

| 4-Aminonicotinaldehyde | 1,6-Naphthyridin-2(1H)-one derivatives | Condensation with malonamide in the presence of piperidine. | nih.gov |

The development of such novel precursors and building blocks not only streamlines the synthesis of known this compound derivatives but also opens avenues for discovering new chemical entities with unique substitution patterns and properties.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 1-Aminopyridin-2(1h)-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to assign the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the amino group. The chemical shifts (δ) are influenced by the electronic effects of the carbonyl group (C=O) and the amino group (-NH₂). The pyridine ring protons typically appear in the aromatic region of the spectrum, generally between 6.5 and 9.2 ppm. youtube.com

The protons on the pyridine ring form a coupled spin system. The proton at position 6 (adjacent to the carbonyl group) would likely be the most deshielded due to the anisotropic effect of the C=O bond. The protons at positions 3, 4, and 5 would appear as a set of coupled multiplets. The amino group protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Expected ¹H NMR Data for this compound (Note: Data is illustrative, based on general principles and data from related structures, as specific experimental values for the parent compound are not available in the cited literature.)

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-3 | 6.0 - 6.5 | Doublet of doublets (dd) | J3,4 ≈ 7-9, J3,5 ≈ 1-2 |

| H-4 | 7.0 - 7.5 | Doublet of doublets (dd) | J4,5 ≈ 6-8, J4,3 ≈ 7-9 |

| H-5 | 6.0 - 6.5 | Doublet of doublets (dd) | J5,4 ≈ 6-8, J5,6 ≈ 5-7 |

| H-6 | 7.5 - 8.0 | Doublet (d) | J6,5 ≈ 5-7 |

| -NH₂ | 5.0 - 8.0 (variable) | Broad singlet (br s) | None |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected, one for each carbon atom in the heterocyclic ring. The most downfield signal is typically the carbonyl carbon (C-2) due to its double bond to oxygen, appearing in the range of 160-170 ppm. Current time information in Outagamie County, US. The other four carbons of the pyridine ring would resonate in the aromatic region (approximately 100-150 ppm).

Table 2: Expected ¹³C NMR Data for this compound (Note: Data is illustrative, based on general principles, as specific experimental values for the parent compound are not available in the cited literature.)

| Carbon Position | Expected Chemical Shift (δ, ppm) |

| C-2 (C=O) | 160 - 170 |

| C-3 | 105 - 115 |

| C-4 | 135 - 145 |

| C-5 | 115 - 125 |

| C-6 | 140 - 150 |

To unambiguously assign the proton and carbon signals and to understand the molecule's connectivity and dynamics, advanced 2D NMR experiments are invaluable.

HHCOSY (Homonuclear Correlation Spectroscopy): This is the simplest 2D NMR experiment and is used to identify protons that are coupled to each other (typically through two or three bonds). oxinst.comsdsu.edu In the COSY spectrum of this compound, cross-peaks would connect coupled protons on the pyridine ring, confirming their adjacency. For example, a cross-peak would be expected between the signals for H-3 and H-4, H-4 and H-5, and H-5 and H-6, allowing for the complete assignment of the ring's proton spin system. youtube.comsdsu.edu

TOCSY (Total Correlation Spectroscopy): The TOCSY experiment is similar to COSY but reveals correlations between all protons within a single, unbroken spin system, not just those that are directly coupled. wikipedia.orgmagritek.com For this compound, a TOCSY experiment would show correlations between all the ring protons (H-3, H-4, H-5, and H-6), clearly distinguishing them as a single molecular fragment. magritek.com This is particularly useful in complex molecules where signals may overlap. magritek.com

VT NMR (Variable-Temperature NMR): This technique involves recording NMR spectra at different temperatures to study dynamic processes. For this compound, VT NMR could be used to investigate potential tautomerism or to study the dynamics of hindered rotation around the N-N bond. Changes in the appearance of NMR signals, such as the broadening or sharpening of peaks, can provide quantitative information about the energy barriers of these processes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and to study intermolecular interactions like hydrogen bonding.

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The formation of intermolecular hydrogen bonds, particularly involving the amino group and the carbonyl group, can significantly influence the position and shape of these bands. magritek.com

Key expected vibrational modes include:

N-H Stretching: The amino group (-NH₂) typically shows two stretching bands: an asymmetric stretch and a symmetric stretch. In the absence of hydrogen bonding, these appear around 3500 and 3400 cm⁻¹, respectively. However, intermolecular hydrogen bonding causes these bands to shift to lower frequencies and become broader. For related aminopyridines, these shifts can result in bands appearing around 3411 cm⁻¹ and 3222 cm⁻¹. magritek.com

C=O Stretching: The carbonyl group of the pyridinone ring gives rise to a strong, sharp absorption band. Its position is typically between 1650 and 1690 cm⁻¹. The exact frequency can be lowered if the carbonyl group participates in hydrogen bonding.

C=C and C=N Stretching: Vibrations of the pyridine ring typically appear in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group is expected around 1600-1650 cm⁻¹, often overlapping with the ring stretching vibrations.

Table 3: Expected IR Absorption Bands for this compound (Note: Frequencies are illustrative, based on functional group analysis and data from related compounds.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (amino) | 3200 - 3450 | Medium-Strong | Two bands (asymmetric and symmetric), often broadened by H-bonding. magritek.com |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak | |

| C=O Stretch (amide I) | 1650 - 1690 | Strong | Position sensitive to hydrogen bonding. |

| C=C, C=N Stretch (ring) | 1400 - 1650 | Medium-Strong | Multiple bands expected. |

| N-H Bend (amino) | 1600 - 1650 | Medium | May overlap with ring stretching bands. |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups and their asymmetric vibrations, Raman spectroscopy is particularly effective for analyzing symmetric vibrations and non-polar bonds.

For this compound, a Raman spectrum would be useful for analyzing the symmetric vibrations of the pyridine ring system. The symmetric N-H stretching vibration of the amino group and the C=C ring stretching modes would be expected to produce distinct Raman signals. In some aminopyridine compounds, N-H and -NH₂ vibration bands can be weak or undetectable in the Raman spectrum, which itself is a key piece of structural information. magritek.com Detailed experimental Raman data for the specific title compound is not prevalent in the reviewed literature.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption characteristics of this compound are primarily defined by π → π* transitions within its heterocyclic ring. Studies have reported the UV-Vis absorption maximum (λmax) for this compound in various solvents. For instance, in ethanol, the λmax is observed at 303 nm. mdpi.com In other organic solvents such as chloroform, methanol (B129727), and dichloromethane, the absorption maxima are found at similar wavelengths, specifically 305 nm, 302 nm, and 306 nm, respectively. researchgate.netmdpi.comresearchgate.net This consistency across different solvents suggests that the electronic transitions are not significantly influenced by solvent polarity in these cases. The observed absorptions are characteristic of the pyridin-2(1H)-one chromophore.

Table 1: UV-Vis Absorption Maxima for this compound in Various Solvents

| Solvent | λmax (nm) |

| Ethanol | 303 mdpi.com |

| Chloroform | 305 researchgate.net |

| Methanol | 302 mdpi.com |

| Dichloromethane | 306 researchgate.net |

Photophysical Properties and Luminescence Studies

The photophysical properties, particularly the luminescence of this compound and its derivatives, have been investigated to explore their potential as fluorescent materials. While detailed studies on the parent compound are limited, research on related 3-amino-4-arylpyridin-2(1H)-ones has revealed them to be effective phosphors, with some derivatives exhibiting high quantum yields. researchgate.netthieme-connect.com The photophysical behavior is influenced by the molecular structure and the solvent environment. researchgate.netthieme-connect.com For example, the introduction of aryl groups at the 4-position can significantly impact the luminescent properties. researchgate.netthieme-connect.com

Further research into the reaction of 5-methyl-7-phenyl thieme-connect.comoxazolo[5,4-b]pyridin-2(1H)-one with amino acids has led to the synthesis of various derivatives of 3-amino-4-phenylpyridin-2(1H)-ones, and their photophysical properties have been a subject of study. researchgate.net Additionally, the synthesis of tricyclic fused N-heterocycles, such as 1H-benzoxazolo[3,2-a]pyridin-1-ones, has been reported, and their photophysical characteristics have been evaluated. acs.org These studies contribute to a broader understanding of the luminescence potential within this class of compounds.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry has been instrumental in confirming the molecular weight and elucidating the fragmentation pathways of this compound. The compound has a molecular weight of 110.11 g/mol . High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition by providing a highly accurate mass measurement. mdpi.comnih.gov

Electron ionization (EI) mass spectra typically show a molecular ion peak [M]+ at an m/z of 110. A common fragmentation pattern involves the loss of an amino group (–NH2), resulting in a fragment ion at m/z 94. Another characteristic fragmentation is the expulsion of a carbon monoxide (CO) molecule, a typical behavior for pyridones, which leads to a fragment at m/z 82. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]+ is observed at m/z 111.

Table 2: Key Mass Spectrometry Fragments for this compound

| Ionization Method | m/z | Assignment |

| EI | 110 | [M]+ researchgate.net |

| EI | 94 | [M-NH2]+ researchgate.net |

| EI | 82 | [M-CO]+ researchgate.net |

| ESI | 111 | [M+H]+ |

X-ray Crystallography for Solid-State Structural Determination

Crystal System and Space Group Analysis

Single-crystal X-ray diffraction has been employed to determine the solid-state structure of derivatives of this compound, providing precise information about their molecular geometry and packing. For instance, the crystal structure of 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one has been elucidated. whiterose.ac.uknih.gov While the specific crystal data for the parent this compound is not detailed in the provided search results, studies on related aminopyridine complexes reveal common crystal systems. For example, certain iron(II) complexes of aminopyridine crystallize in the monoclinic space group P21/c. mdpi.com The analysis of various aminopyridine derivatives often shows crystallization in common space groups like P21/c or Pnma, depending on the substituents and co-ligands. mdpi.comscirp.org

Analysis of Intermolecular Interactions in the Crystalline State

The crystalline architecture of aminopyridine derivatives is significantly influenced by a network of intermolecular interactions. Hydrogen bonding is a predominant feature, with N–H···N and N–H···O interactions being commonly observed, which play a crucial role in the formation of supramolecular structures. researchgate.netresearchgate.net In the solid state, these interactions dictate the packing of the molecules. researchgate.net

Chemical Reactivity and Transformation Pathways

Amine-Centered Reactions

The primary amino group attached to the nitrogen at position 1 is a key site for various chemical reactions, including condensations, acylations, and nucleophilic additions. This reactivity is central to the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Schiff Base Formation and Imination Reactions of the Amino Group

The primary amino group of 1-aminopyridin-2(1h)-one and its derivatives readily undergoes condensation reactions with aldehydes and ketones to form the corresponding Schiff bases or imines. This classic reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

For instance, 3-amino-6-methyl-4-phenylpyridin-2(1H)-one reacts with various aromatic aldehydes in the presence of a catalytic amount of formic acid in refluxing 2-propanol to yield the corresponding Schiff bases. mdpi.com The formation of the imine is confirmed by the appearance of a characteristic signal for the N=CH proton in the 1H NMR spectrum. mdpi.com Similarly, the condensation of 2-aminopyridine (B139424) with pyrazole-4-carbaldehyde derivatives, catalyzed by acid, results in the formation of Schiff bases, which are characterized by an IR absorption band around 1572.8 cm-1 for the -CH=N- group. jocpr.com

The general mechanism for Schiff base formation involves two key steps:

Nucleophilic addition: The amino group adds to the carbonyl group of the aldehyde or ketone, forming an unstable carbinolamine intermediate. jocpr.com

Dehydration: The carbinolamine eliminates a molecule of water to form the stable imine product. jocpr.com

These imination reactions are crucial for the synthesis of various heterocyclic systems and for introducing diverse substituents onto the aminopyridinone scaffold.

Acylation and Amidation Reactions of the Primary Amino Group

The primary amino group of this compound is readily acylated by various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides. This reaction is a fundamental transformation for creating more complex derivatives.

For example, the acylation of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with chloroacetyl chloride can lead to the formation of chloroacetamides. researchgate.net In a similar vein, 3-aminopyridin-2(1H)-one reacts with chloroacetyl chloride in acetonitrile (B52724) to yield an acylated intermediate that can be used for further cyclization reactions. The reaction of 3-aminopyridin-2(1H)-ones with cyclic anhydrides of dicarboxylic acids, such as succinic and maleic anhydrides, initially forms monoamides which can then undergo intramolecular cyclization. buketov.edu.kz

A study on the amidation of 2-aminopyridine with trans-β-nitrostyrene derivatives using a Fe2Ni-BDC bimetallic metal-organic framework as a catalyst demonstrated the synthesis of N-(pyridin-2-yl)-benzamides. mdpi.com The reaction conditions, such as temperature, were optimized to achieve the highest yields. mdpi.com

These acylation and amidation reactions highlight the nucleophilic character of the amino group and its utility in building more complex molecular architectures.

Nucleophilic Addition Reactions Involving the Amino Moiety

The amino group of this compound can act as a nucleophile in various addition reactions. A notable example is the Michael addition, or aza-Michael addition, where the amino group adds to an α,β-unsaturated carbonyl compound.

In the synthesis of imidazo[1,2-a]pyridines, 2-aminopyridine undergoes an aza-Michael addition to an appropriate electrophile. nih.gov This reaction is a key step in the construction of the fused heterocyclic ring system. The reaction of 2-aminopyridines with Morita-Baylis-Hillman acetates of nitroalkenes proceeds via a Michael addition of the exocyclic amino group to the activated alkene. acs.org

Furthermore, the amino group can participate in nucleophilic addition to other reactive intermediates. For instance, the reaction of amines with 2,3-pyridyne, generated in situ, leads to the formation of 2-aminopyridines through nucleophilic addition to the aryne. nih.gov

The table below summarizes some examples of nucleophilic addition reactions involving the amino group of aminopyridine derivatives.

| Reactant 1 (Aminopyridine Derivative) | Reactant 2 (Electrophile) | Reaction Type | Product Type | Ref. |

| 2-Aminopyridine | Phenylglyoxal and enolic form of dimedone | Aza-Michael Addition | Imidazo[1,2-a]pyridine (B132010) derivative | nih.gov |

| 2-Aminopyridine | Morita-Baylis-Hillman acetate (B1210297) of nitroalkene | Michael Addition | Intermediate for imidazo[1,2-a]pyridine synthesis | acs.org |

| N-Methylaniline | 2,3-Pyridyne | Nucleophilic Addition to Aryne | N-Methyl-N-phenylpyridin-2-amine | nih.gov |

Role of the Primary Amino Group as a Privileged Reactive Site

The primary amino group in 4-aryl(hetaryl)-substituted 3-aminopyridine-2(1H)-ones is considered a "privileged reactive site." mdpi.comresearchgate.net This designation stems from its accessibility and favorable reactivity, making it a primary target for chemical modifications to synthesize novel derivatives with potential biological applications. mdpi.com

The modification of this amino group is a key strategy in the development of new compounds. For example, it is the starting point for creating Schiff bases, which can then be reduced to form 3-(arylmethylamino)pyridones. mdpi.com This two-step process allows for the introduction of a wide variety of substituents, leading to compounds with diverse properties.

The reactivity of this site is also exploited in the synthesis of more complex heterocyclic systems through cyclization reactions following initial reactions at the amino group. researchgate.net The versatility of the primary amino group makes it a cornerstone for the structural diversification of aminopyridinone-based compounds.

Pyridinone Ring Reactivity

The pyridinone ring itself is an electron-deficient system, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridinone Core

The electron-deficient nature of the pyridinone ring generally makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution can occur at specific positions on the ring, particularly when activated by electron-withdrawing groups. For instance, the pyridinone ring facilitates nucleophilic substitution, as seen in the reaction of 3-aminopyridin-2(1H)-one derivatives with allyl isothiocyanate, leading to thiourea (B124793) derivatives through substitution at the amine group which is attached to the ring.

Conversely, electrophilic substitution on the pyridine (B92270) ring is generally less favorable due to the deactivating effect of the ring nitrogen. However, under certain conditions, such as in the case of pyridine-N-oxides, electrophilic substitution at the C2 and C4 positions can be promoted. wikipedia.org While not directly on this compound, this illustrates a general principle of pyridine chemistry. The presence of the amino group at the N1 position further complicates the electronic nature of the ring, but the core reactivity patterns of pyridinones provide a basis for understanding its potential transformations.

Cross-Coupling Reactions, e.g., Suzuki-Miyaura with the Enol Form

The enol tautomer of pyridin-2(1H)-one derivatives enhances their reactivity in cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, is a notable example. This reaction is instrumental in forming carbon-carbon bonds by coupling an organoboron compound with a halide. For instance, 5-bromo-2-methoxypyridin-3-amine (B1520566) can react with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield substituted derivatives. Subsequent deprotection of the methoxy (B1213986) group can then generate the final product. This methodology has been effectively used in the synthesis of a fragment-based library of 3-aminopyridin-2(1H)-one derivatives.

The choice of catalyst and reaction conditions is crucial for the success of Suzuki-Miyaura couplings. A screening of various palladium catalysts has shown that Pd(dppf)Cl₂·DCM is effective when used with a base such as K₃PO₄·H₂O in a THF/H₂O solvent system. acs.org While polar solvents tend to favor the pyridone form, nonpolar solvents can favor the enol form, which can influence the reactivity in these coupling reactions. units.it

Cyclization and Annulation Reactions

This compound and its derivatives are valuable precursors for the synthesis of a variety of fused heterocyclic systems through cyclization and annulation reactions.